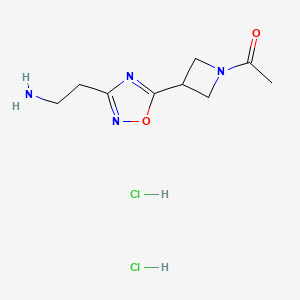

![molecular formula C24H20BrFN2O3 B3002887 7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 533876-51-6](/img/structure/B3002887.png)

7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

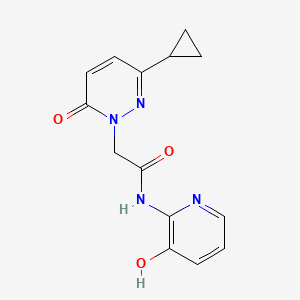

The compound of interest, 7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one, is a derivative of the benzodiazepine family, which is a class of compounds known for their psychoactive properties. While the provided papers do not directly discuss this specific compound, they do provide insight into a closely related compound, 7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one, which was synthesized through the thermolysis of syn-4-phenylsemicarbazone of 2-aminobenzophenone . This information can be used as a starting point to infer the properties and synthesis of the compound .

Synthesis Analysis

The synthesis of the related compound involved thermolysis, a process where heat is used to break chemical bonds in the precursor molecule, syn-4-phenylsemicarbazone of 2-aminobenzophenone . This method likely involves heating the precursor to a specific temperature where it decomposes to form the desired benztriazepinone structure. Although the exact conditions for the synthesis of this compound are not provided, similar thermolytic techniques could be hypothesized for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the related compound was determined using X-ray crystallography, a powerful technique that can reveal the three-dimensional arrangement of atoms within a crystal . The crystallographic analysis would provide detailed information about bond lengths, angles, and the overall geometry of the molecule. For the compound of interest, a similar analysis would be expected to show the positions of the bromo, ethoxy, and fluorophenyl substituents around the benzodiazepine core.

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving the related compound. However, based on the general reactivity of benzodiazepines, it can be inferred that the compound may undergo reactions typical of aromatic halides, such as nucleophilic aromatic substitution, where the bromo group could be replaced by another nucleophile. Additionally, the presence of the ethoxy group suggests potential for reactions at the ester functionality, including hydrolysis or transesterification .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compound were not explicitly discussed in the provided papers. However, the determination of the molecular and crystal structures through X-ray crystallography and the study of hydrogen bonds via IR spectroscopy suggest that the compound has a well-defined crystalline structure and specific intermolecular interactions . These properties are crucial for understanding the compound's solubility, melting point, and stability. For the compound of interest, similar analytical techniques would be necessary to comprehensively analyze its physical and chemical properties.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The synthesis of derivatives of 1,2-dihydro-3H-1,4-benzodiazepin-2-ones, including 7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one, has been studied for their potential affinity towards central nervous system and peripheral benzodiazepine receptors (Pavlovsky et al., 2007).

- Another study focused on a two-step one-pot synthesis of this compound, utilizing 2-Amino-4’-fluorobenzophenone as the initial material, leading to the creation of a small library of N-alkylation and C-3 benzylidene derivatives (Patel et al., 2014).

Applications in Medicinal Chemistry

- A variety of 1,3-dialkyl-6,8-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-ones, showing strong CNS effects similar to diazepam, were synthesized and evaluated for psychotropic activity. This research highlights the potential of these compounds in developing new anesthetic agents (Dewald et al., 1977).

Antimicrobial Activity

- The synthesis of 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol compounds, which include derivatives of the mentioned compound, demonstrated significant antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents (Kottapalle & Shinde, 2021).

Synthesis Methodologies

- Research has been conducted on the synthesis methodologies of 1,4-benzodiazepine derivatives, including modifications of known cyclization reactions, highlighting the compound's significance in organic synthesis (Ghelani & Naliapara, 2016).

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of pharmaceutically significant products such as d-amino acid oxidase inhibitors .

Biochemical Pathways

It’s plausible that the compound could interact with various biochemical pathways due to its potential role in the synthesis of pharmaceutically significant products .

Result of Action

Given its potential role in the synthesis of pharmaceutically significant products, it’s plausible that the compound could have various effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrFN2O3/c1-2-31-19-10-5-16(6-11-19)24(30)28-14-22(29)27-21-12-7-17(25)13-20(21)23(28)15-3-8-18(26)9-4-15/h3-13,23H,2,14H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJNSNWLGMLDOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=C(C=C4)F)C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

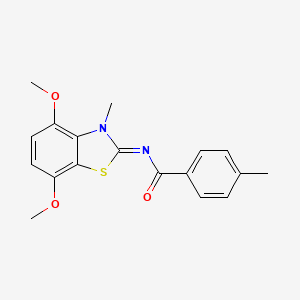

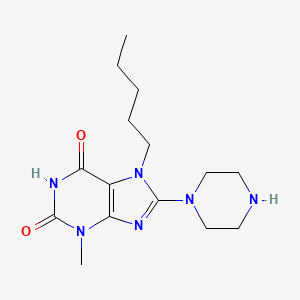

![ethyl 2-((1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)-2-oxoacetate](/img/structure/B3002804.png)

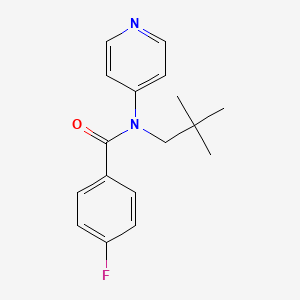

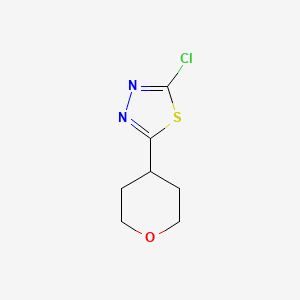

![6-Ethyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3002805.png)

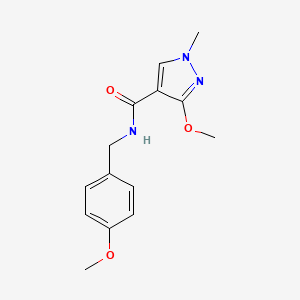

![tert-butyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-(methylsulfonyl)carbamate](/img/structure/B3002806.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3002812.png)

![2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/no-structure.png)

![2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid](/img/structure/B3002824.png)